molecular formula C16H19ClN4OS B2893923 1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea CAS No. 1705863-56-4

1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Cat. No. B2893923
CAS RN: 1705863-56-4
M. Wt: 350.87
InChI Key: IUESUFUWTRMXNJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as Itk. Itk is a critical signaling molecule in T-cell activation and differentiation, making it a promising target for the treatment of autoimmune disorders, cancer, and other diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : Novel derivatives containing thiazolyl urea structures have shown promising antitumor activities. For instance, the synthesis of 4,5‐disubstituted thiazolyl urea derivatives and their evaluation demonstrated significant antitumor potential, highlighting the role of such compounds in developing new cancer treatments (Ling et al., 2008).

  • Antioxidant Activity : The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties has been explored, revealing potent antioxidant activities. These findings suggest the potential for these compounds in therapeutic applications targeting oxidative stress-related diseases (Reddy et al., 2015).

  • Insecticidal Properties : Research into urea derivatives also encompasses the development of new insecticides, with studies demonstrating the efficacy of certain compounds in interfering with cuticle deposition, indicating their utility in pest control (Mulder & Gijswijt, 1973).

Molecular Interaction and Mechanism of Action

  • Neurological Applications : Compounds within the same family have been examined for their interactions with neuronal receptors, such as the cannabinoid CB1 receptor, showcasing the complexity of their potential effects on the central nervous system and their relevance to neurological disorders (Wang et al., 2011).

  • Structural and Conformational Studies : The structural characteristics and conformational behaviors of tri-substituted ureas derived from N-methylpiperazine highlight the importance of molecular structure in the biological activity and potential applications of these compounds (Iriepa & Bellanato, 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c17-13-4-1-5-14(9-13)20-15(22)19-10-12-3-2-7-21(11-12)16-18-6-8-23-16/h1,4-6,8-9,12H,2-3,7,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESUFUWTRMXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

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